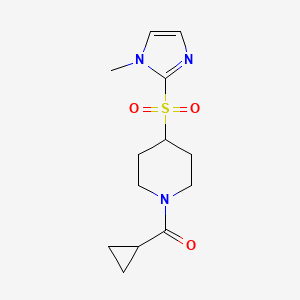

5-(4-morpholinobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(4-morpholinobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPTP and has been extensively studied for its unique properties and mechanism of action.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Synthesis of Isoxazoles and Oxadiazoles:

- 5-(Arylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-triones, similar in structure to 5-(4-morpholinobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, have been used to synthesize 2-aryltetrahydro-1'H,2'H-spiro(isoxazole[3,2-c][1,4]oxazine-3,5'-pyrimidine)-2',4',6'(3'H)-triones and 3,4-diaryl-1,2,5-oxadiazole N-oxides. This synthesis involves the reaction with morpholine in the presence of hydrogen peroxide and catalytic amounts of sodium tungstate (Tyrkov, 2020).

Catalytic Activities:

- Copper(II) complexes of pyrimidine-2,4,6-trione derivatives have been used as catalysts for the peroxidative oxidation of cyclohexane, demonstrating moderate activity under mild conditions in acetonitrile (Fırıncı, 2019).

Synthesis of Barbiturates and Pyrimidines:

- The compound has been employed in the synthesis of various barbiturate and pyrimidine derivatives. These include compounds like 5-arylidene-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione and pyrano[2,3-d]pyrimidinones, which are synthesized using various catalysts and reaction conditions. Notable among these is the use of L-Proline based ionic liquids and succinimidinium hydrogensulfate as catalysts (Patil, Satkar, & More, 2020) (Goli-Jolodar, Shirini, & Seddighi, 2016).

Biological Applications

Antimycobacterial Activity:

- Derivatives of 5-(hetarylmethylidene)-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-triones have shown antimycobacterial activity against Mycobacterium lufu. These compounds exhibited various strengths of activity compared to standard drugs and were found to have low toxicity, indicating their potential as antimycobacterial agents (Yushin et al., 2020).

Calcium Channel Blockade and Blood Pressure Lowering:

- Pyrimidine 2, 4, 6-trione derivatives, including variations of 5-(4-morpholinobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, have been found to exhibit L-type calcium channel blockade activity. This property makes them effective in cardiovascular diseases and shows potential for blood pressure lowering effects (Irshad, Khan, Kamal, & Iqbal, 2022).

Propriétés

IUPAC Name |

5-[(4-morpholin-4-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4/c19-13-12(14(20)17-15(21)16-13)9-10-1-3-11(4-2-10)18-5-7-22-8-6-18/h1-4,9H,5-8H2,(H2,16,17,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQEVUYLZKJPAGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C=C3C(=O)NC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-morpholinobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2721569.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-({2-[(3-methoxypropyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide](/img/structure/B2721570.png)

![N-[2-[(4-methylphenyl)acetyl]-3-(piperidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]propanamide](/img/structure/B2721575.png)

![3-Chloro-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyridine](/img/structure/B2721576.png)

![2-Methyl-5-[(pyrrolidin-2-yl)methoxy]-1,3,4-thiadiazole](/img/structure/B2721581.png)

![(4-chlorophenyl)[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]methanone](/img/structure/B2721585.png)

![4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2721586.png)